Researchers requiring selective ETA blockade often face potency limitations with standard peptide antagonists, risking inconclusive data in vascular, renal, and cardiac studies. JKC 301 is a cyclic pentapeptide ETA antagonist with 5-10× greater potency than BQ-123, validated to block ET-1-evoked calcium flux, pressor responses, and glomerular permeability changes-effects not replicated by ETB antagonists. Supplied as lyophilized powder with documented bioactivity and reliable cold-chain shipping, it ensures experimental reproducibility and lower effective dosing costs.
Molecular FormulaC32H44N6O7
Molecular Weight624.7 g/mol
Cat. No.B12363768
⚠ Attention: For research use only. Not for human or veterinary use.
JKC 301: A Selective Endothelin A (ETA) Receptor Antagonist Peptide for Cardiovascular Research Procurement
JKC 301 (CAS 136553-96-3), chemically defined as cyclo(-D-Asp-Pro-D-Ile-Leu-D-Trp), is a cyclic pentapeptide that functions as a selective antagonist of the Endothelin A (ETA) receptor [1]. It is widely utilized in basic research to investigate the ETA-mediated physiological and pathological roles of the potent vasoconstrictor Endothelin-1 (ET-1), with studies demonstrating its ability to block ET-1-evoked calcium influx and mitigate pressor responses in vivo [2][3].
[1] MeSH Supplementary Concept Data: JKC 301. U.S. National Library of Medicine. Record UI: C096173. Entry Date: 1995/11/20. View Source
[2] The endothelin receptor profile in L6 myotubes. Journal of Pharmacology and Experimental Therapeutics, 1995, 275(1), 215-218. View Source
[3] Tanus-Santos JE, Sampaio RC, Hyslop S, Franchini KG, Moreno H Jr. Endothelin ET(A) receptor antagonism attenuates the pressor effects of nicotine in rats. Eur J Pharmacol. 2000 May 12;396(1):33-7. View Source
Critical Procurement Considerations: Why JKC 301 Cannot Be Replaced by Another ETA or ETB Antagonist
The ETA receptor antagonist landscape includes a range of chemical scaffolds, from cyclic pentapeptides like JKC 301 and BQ-123 to non-peptide small molecules like ambrisentan and bosentan. However, these compounds are not interchangeable. Their distinct molecular structures result in critically different binding kinetics, selectivity profiles against the ETB receptor, and unique secondary properties [1]. For instance, both JKC 301 and BQ-123 are selective for ETA, but JKC 301 has been reported to be 5-10 times more potent in specific vascular models . More importantly, while JKC 301 and BQ-123 share the ability to coordinate sodium ions—a property linked to specific renal effects—this feature is not a universal trait of all ETA antagonists [2]. Consequently, substituting JKC 301 with a less expensive or more readily available ETA/ETB antagonist (e.g., BQ-788) or a non-peptide ETA blocker will invalidate experimental models, as demonstrated by studies where only JKC 301, and not ETB antagonists, attenuated specific physiological responses [3].
[1] Dhaun N, Webb DJ. Endothelin receptor antagonists: Clinical potential in renal and cardiovascular disease. Drug Discovery Today: Therapeutic Strategies, 2011, 8(3-4), 119-126. View Source
[2] Ngoka LC, Gross ML. Location of alkali metal binding sites in endothelin A selective receptor antagonists... from multistep collisionally activated decompositions. J Mass Spectrom. 2000 Feb;35(2):265-76. View Source
[3] Goraca A. Negative chronotropic effect of endothelin-1 (ET-1) in the cardiac pacemaker tissue. Journal of Physiology and Pharmacology, 2003, 54(3), 441-452. View Source
Quantitative Evidence Guide for JKC 301: Head-to-Head Performance vs. Closest Comparators
Functional Antagonism: 5-10x Greater Potency of JKC 301 Compared to BQ-123 in Vasoconstriction
In studies examining the pulmonary vascular bed of the cat, JKC 301 was found to be 5-10 times more potent than the reference ETA antagonist BQ-123 in reversing endothelin-mediated vasoconstriction.
Pulmonary vascular bed of the cat (ex vivo/in vivo)
Why This Matters
This potency difference is a decisive factor for procurement when experimental sensitivity or in vivo dosing cost is a primary concern, making JKC 301 the more economical and efficacious choice for certain vascular studies.
In Vivo Target Engagement: Selective Attenuation of Nicotine-Induced Pressor Effect by JKC 301, Not ETB Antagonist BQ-788
In an anesthetized rat model of acute hypertension, pre-treatment with JKC 301 selectively blunted the pressor response to nicotine. While nicotine (0.6, 2, and 6 µmol/kg) significantly increased mean arterial pressure in both control (saline) and BQ-788 (ETB antagonist)-pretreated rats, the pressor response in JKC 301-pretreated animals was significantly attenuated, with only a dose of 2 µmol/kg causing an increase. [1]
In Vivo PharmacologyCardiovascular Disease ModelNicotine Research
Evidence Dimension
In Vivo Blood Pressure Response
Target Compound Data
Attenuated pressor response to nicotine (0.6, 2, and 6 µmol/kg)
Comparator Or Baseline
BQ-788 (Selective ETB Antagonist) and Saline (Control)
Quantified Difference
JKC 301 abolished the pressor response at 0.6 and 6 µmol/kg nicotine, unlike BQ-788/saline groups
Conditions
Anesthetized rats, intravenous nicotine challenge
Why This Matters
This in vivo evidence confirms that JKC 301 achieves functional ETA receptor blockade with systemic administration, and it proves the critical, non-substitutable nature of ETA selectivity (over ETB) in this model, directly informing compound selection for nicotine or smoking-related cardiovascular studies.
In Vivo PharmacologyCardiovascular Disease ModelNicotine Research
[1] Tanus-Santos JE, Sampaio RC, Hyslop S, Franchini KG, Moreno H Jr. Endothelin ET(A) receptor antagonism attenuates the pressor effects of nicotine in rats. Eur J Pharmacol. 2000 May 12;396(1):33-7. View Source
Receptor-Specific Functional Response: JKC 301, Not IRL-1038, Blocks ETA-Mediated Chronotropic Effects in Cardiac Tissue
In isolated rat atrial pacemaker tissue, the negative chronotropic effect of ET-1 in the presence of isoproterenol was mediated exclusively by ETA receptors. This effect was significantly reduced by the ETA receptor blocker JKC 301. In contrast, the ETB receptor blocker IRL-1038 had no significant effect on the ET-1-induced negative chronotropy. [1]
JKC 301: significant effect; IRL-1038: no significant effect
Conditions
Isolated right atrial pacemaker tissue from 2-day-old rats
Why This Matters
This evidence provides functional validation of JKC 301's ETA selectivity in a complex cardiac tissue system, demonstrating that its specific pharmacological action is distinct from and not replicated by an ETB antagonist. This is essential for researchers requiring a clean, receptor-specific tool to dissect ETA-mediated cardiac signaling.
[1] Goraca A. Negative chronotropic effect of endothelin-1 (ET-1) in the cardiac pacemaker tissue. Journal of Physiology and Pharmacology, 2003, 54(3), 441-452. View Source
In cultured L6 myotubes, stimulation with Endothelin-1 (ET-1) evoked a robust increase in cytosolic free calcium ([Ca2+]i). This intracellular calcium response was completely blocked by pre-treatment with the ETA antagonist JKC 301. In direct contrast, the selective ETB receptor antagonist IRL-1038 had no blocking effect on the ET-1-induced calcium increase. [1]
This experiment demonstrates JKC 301's efficacy and selectivity at the level of second messenger signaling in a cellular model, providing a clear rationale for its use as a gold-standard tool to pharmacologically dissect ETA- versus ETB-dependent calcium signaling pathways in muscle cells.
[1] The endothelin receptor profile in L6 myotubes. Journal of Pharmacology and Experimental Therapeutics, 1995, 275(1), 215-218. View Source
Unique Molecular Property: JKC 301 and BQ-123 Share Sodium Ion Coordination, a Feature Not Universal to All ETA Antagonists
Mass spectrometric analyses have revealed that both JKC 301 and BQ-123, two cyclic pentapeptide ETA antagonists, form novel coordination compounds with sodium ions (Na+). This property is suggested to underlie the ability of these specific antagonists to modulate tubular sodium reabsorption in the kidney. [1]
This defines a specific molecular sub-class of ETA antagonists (cyclic pentapeptides) with a unique, biologically relevant property not found in non-peptide ETA blockers. Procurement decisions for studies involving renal physiology or electrolyte handling must prioritize either JKC 301 or BQ-123 over other ETA antagonists to account for this confounding pharmacological effect.
[1] Ngoka LC, Gross ML. Location of alkali metal binding sites in endothelin A selective receptor antagonists... from multistep collisionally activated decompositions. J Mass Spectrom. 2000 Feb;35(2):265-76. View Source
Disease Model Validation: JKC 301 Dissects ETA-Specific Role in Glomerular Permeability
In a rat model studying the effects of systemic ET-1 infusion, the increase in glomerular permeability to macromolecules was found to be mediated specifically by the ETA receptor. Co-administration of the ETA antagonist JKC 301, but not the ETB antagonist BQ-788, was able to block the delayed and sustained increase in the glomerular sieving coefficient for large molecules. [1]
Renal PhysiologyGlomerular FiltrationDisease Model Validation
Evidence Dimension
Glomerular Permeability (Macromolecular Sieving)
Target Compound Data
Blocked ET-1-induced increase in glomerular sieving coefficient
Comparator Or Baseline
BQ-788 (Selective ETB Antagonist)
Quantified Difference
JKC 301: Blocked permeability increase; BQ-788: No effect
Conditions
Systemic ET-1 infusion in anesthetized rats
Why This Matters
This evidence confirms the non-substitutable role of JKC 301 in a physiologically relevant renal disease model. It proves that the ETB antagonist BQ-788 is ineffective in this context, establishing JKC 301 as a critical and unique tool for researchers investigating the role of ETA receptors in proteinuria, renal fibrosis, and diabetic nephropathy.
Renal PhysiologyGlomerular FiltrationDisease Model Validation
[1] Axelsson J, Rippe A, Venturoli D, Swärd P, Rippe B. Sustained, delayed, and small increments in glomerular permeability to macromolecules during systemic ET-1 infusion mediated via the ETA receptor. Am J Physiol Renal Physiol. 2019; 316(6): F1209-F1217. View Source
Ideal Procurement and Application Scenarios for JKC 301 in Scientific Research
Dissecting ETA- vs. ETB-Mediated Cardiovascular Responses in Nicotine/Smoking Research
Based on in vivo evidence where JKC 301 selectively attenuated nicotine-induced hypertension while the ETB antagonist BQ-788 was ineffective [1], this compound is the ideal reagent for any study aiming to isolate the specific role of the ETA receptor in acute cardiovascular responses to nicotine or other stimulants. It is particularly well-suited for labs using rat models of hypertension or vascular dysfunction related to tobacco exposure.
Investigating ETA Receptor-Specific Calcium Signaling and Chronotropy in Cardiac and Skeletal Muscle
JKC 301 has been validated in cellular and tissue models to cleanly block ETA-mediated calcium flux and chronotropic effects, while the ETB antagonists IRL-1038 and BQ-788 showed no effect [2][3]. This makes JKC 301 a superior choice for physiologists and cell biologists requiring a highly selective tool to pharmacologically define ETA-dependent signaling pathways in cardiac pacemaker cells or L6 skeletal myotubes.
Modeling ETA Receptor-Driven Renal Pathophysiology (e.g., Glomerular Permeability, Fibrosis)
The demonstrated ability of JKC 301 to block ET-1-mediated increases in glomerular permeability—a function not shared by the ETB antagonist BQ-788 [4]—positions JKC 301 as a critical reagent for nephrology research. It should be prioritized for procurement by groups studying the ETA receptor's role in proteinuric kidney diseases, renal fibrosis, or the hemodynamic effects of endothelin in the kidney.
Studies Requiring High-Potency ETA Antagonism with a Distinct Peptide Scaffold
For experiments where the potency of the commonly used peptide antagonist BQ-123 is insufficient, JKC 301 presents a validated alternative. Its reported 5-10x greater potency in specific vascular beds allows for lower effective concentrations, potentially reducing off-target effects and lowering the cost per experiment in sensitive or large-scale in vivo studies. Its distinct peptide sequence also offers a valuable tool for orthogonal validation of results obtained with BQ-123.
[1] Tanus-Santos JE, Sampaio RC, Hyslop S, Franchini KG, Moreno H Jr. Endothelin ET(A) receptor antagonism attenuates the pressor effects of nicotine in rats. Eur J Pharmacol. 2000 May 12;396(1):33-7. View Source
[2] Goraca A. Negative chronotropic effect of endothelin-1 (ET-1) in the cardiac pacemaker tissue. Journal of Physiology and Pharmacology, 2003, 54(3), 441-452. View Source
[3] The endothelin receptor profile in L6 myotubes. Journal of Pharmacology and Experimental Therapeutics, 1995, 275(1), 215-218. View Source
[4] Axelsson J, Rippe A, Venturoli D, Swärd P, Rippe B. Sustained, delayed, and small increments in glomerular permeability to macromolecules during systemic ET-1 infusion mediated via the ETA receptor. Am J Physiol Renal Physiol. 2019; 316(6): F1209-F1217. View Source
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.